2-Nitroso-1,2,3,4-tetrahydroisoquinoline

Description

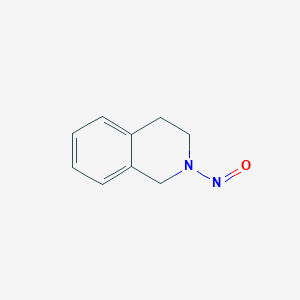

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroso-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAWVSWBUWHPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Nitrosation of 1,2,3,4-Tetrahydroisoquinoline (B50084) Precursors

The introduction of a nitroso group at the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline ring is the key transformation in the synthesis of the title compound. This has been achieved through several methods, ranging from classical chemical protocols to more modern electrochemical and catalytic approaches.

Chemical Nitrosation Protocols (e.g., Sodium Nitrite (B80452)/Acid Systems)

The most conventional method for the N-nitrosation of secondary amines like 1,2,3,4-tetrahydroisoquinoline involves the use of sodium nitrite (NaNO₂) in an acidic medium. cardiff.ac.uk This process relies on the in situ formation of nitrous acid (HNO₂), which is the active nitrosating species. cardiff.ac.uk The reaction is typically carried out by adding an aqueous solution of sodium nitrite to a solution of the secondary amine dissolved in a dilute acid, such as hydrochloric acid, at room temperature. rsc.org

The general mechanism for acid-catalyzed nitrosation proceeds as follows:

Protonation of nitrous acid by a strong acid.

Loss of water to form the nitrosonium ion (NO⁺).

Nucleophilic attack of the secondary amine on the nitrosonium ion to form the N-nitrosamine.

A variety of nitrosating agents have been developed over the years, including alkyl nitrites, dinitrogen trioxide, and nitrosonium tetrafluoroborate. cardiff.ac.uk Another effective nitrosating system employs a combination of p-toluenesulfonic acid and sodium nitrite under mild and heterogeneous conditions.

Electrochemical N-Nitrosation Approaches

Electrochemical methods offer a modern and often milder alternative for the N-nitrosation of secondary amines. These techniques can avoid the use of harsh acidic conditions or other hazardous reagents. nih.govbohrium.com A flow electrochemical method has been developed for the synthesis of N-nitroso compounds from secondary amines using sodium nitrite. nih.govresearchgate.net In this approach, an aqueous solution of sodium nitrite and a solution of the secondary amine in acetonitrile (B52724) are pumped through an undivided electrochemical cell. bohrium.com This method often does not require an additional supporting electrolyte. nih.govresearchgate.net

The proposed mechanism involves the anodic oxidation of the nitrite ion to generate nitrogen dioxide radicals, which can then lead to the formation of the nitrosating agent. researchgate.net This technology has been successfully applied to a range of cyclic and acyclic secondary amines, affording the corresponding N-nitrosamines in high yields. nih.govresearchgate.net Another electrochemical approach utilizes nitromethane (B149229) as the nitrosating reagent under metal-free and oxidant-free conditions. rsc.org

Catalytic Nitrosation Methods (e.g., Nano-kaolin-SO3H Catalysis)

Heterogeneous catalysts provide a green and efficient alternative for N-nitrosation reactions. Nano-kaolin-SO₃H, a solid acid catalyst, has been effectively used for the synthesis of N-nitrosamines from secondary amines and sodium nitrite at room temperature. The use of this catalyst allows for mild reaction conditions and often simple work-up procedures. The catalyst itself can be prepared from nano-kaolin and chlorosulfonic acid. bohrium.com

The study of N-nitrosamines synthesized using this method has also provided insights into their stereochemistry. Due to the partial double bond character of the N-N bond, N-nitrosamines can exist as a mixture of (E) and (Z) stereoisomers. The mesomeric effect in these molecules influences the diastereotopic nature of adjacent protons, which can be studied by ¹H NMR spectroscopy. bohrium.com

Preparation of Substituted 2-Nitroso-1,2,3,4-tetrahydroisoquinolines

The synthesis of substituted derivatives of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is of significant interest, particularly in the context of pharmaceutical impurities and the exploration of structure-activity relationships.

Synthesis of Specific Analogues (e.g., Quinapril and Solifenacin Related N-Nitroso Tetrahydroisoquinoline Impurities)

N-nitroso impurities of drugs containing a 1,2,3,4-tetrahydroisoquinoline moiety, such as Quinapril and Solifenacin, are of regulatory concern. The synthesis of these impurities as analytical standards is crucial for their detection and quantification in pharmaceutical products.

N-Nitroso Quinapril: The chemical name for this impurity is (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)(nitroso)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. synthinkchemicals.comsynzeal.comveeprho.com It is an N-nitroso derivative of Quinapril. veeprho.com Its synthesis would involve the nitrosation of the secondary amine group within the Quinapril structure, likely using one of the standard nitrosating procedures.

N-Nitroso Solifenacin Impurity A: This impurity is identified as (S)-2-Nitroso-1-phenyl-1,2,3,4-tetrahydroisoquinoline. chemicea.comsynzeal.com It is the N-nitroso derivative of a key intermediate or degradation product of Solifenacin, specifically (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. chemicea.com The synthesis would proceed via the direct N-nitrosation of this precursor amine.

The following table summarizes key information for these specific N-nitroso impurities.

Table 1: Quinapril and Solifenacin Related N-Nitroso Impurities| Impurity Name | Chemical Name | Parent Drug | Molecular Formula |

|---|---|---|---|

| N-Nitroso Quinapril | (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)(nitroso)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid synthinkchemicals.comsynzeal.comveeprho.com | Quinapril | C₂₅H₂₉N₃O₆ synthinkchemicals.com |

| N-Nitroso Solifenacin EP Impurity A | (S)-2-Nitroso-1-phenyl-1,2,3,4-tetrahydroisoquinoline chemicea.comsynzeal.com | Solifenacin | C₁₅H₁₄N₂O synzeal.com |

Strategies for Chiral this compound Derivatives

The synthesis of chiral this compound derivatives can be approached through two main strategies:

Chiral Precursor Synthesis: This strategy involves the synthesis of an enantiomerically pure substituted 1,2,3,4-tetrahydroisoquinoline precursor, followed by N-nitrosation. The nitrosation step itself does not typically affect the existing chiral center, thus preserving the stereochemistry of the precursor. A variety of methods exist for the synthesis of chiral 3-substituted 1,2,3,4-tetrahydroisoquinoline analogues. nih.gov

Chiral Resolution: In this approach, a racemic mixture of the this compound derivative is synthesized first. Subsequently, the enantiomers are separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers.

The stereochemistry of the N-nitroso group itself, existing as (E) and (Z) isomers due to restricted rotation around the N-N bond, adds another layer of complexity to the stereoisomerism of these molecules. rsc.org The interconversion of these isomers can be influenced by factors such as solvent and temperature.

Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroisoquinoline |

| Sodium Nitrite |

| Hydrochloric Acid |

| Nitrous Acid |

| Nitrosonium ion |

| p-Toluenesulfonic acid |

| Acetonitrile |

| Nitromethane |

| Nano-kaolin-SO₃H |

| Chlorosulfonic acid |

| Quinapril |

| Solifenacin |

| N-Nitroso Quinapril |

| (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)(nitroso)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N-Nitroso Solifenacin EP Impurity A |

| (S)-2-Nitroso-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Alkyl nitrites |

| Dinitrogen trioxide |

Sustainable Synthesis Considerations for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for N-nitrosation reactions. These approaches aim to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One of the most promising green methodologies is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions. rsc.org This protocol has been shown to be highly efficient for a broad range of secondary amines, providing excellent yields of N-nitrosamines in very short reaction times (often less than 5 minutes) at room temperature. rsc.orgrsc.org Key advantages of this method include the elimination of toxic solvents, the absence of metal or acid catalysts, and a simple workup procedure. rsc.org The byproducts, tert-butanol (B103910) and nitrogen gas, are relatively benign. The stability of acid-labile protecting groups under these conditions further highlights the mildness and utility of this method. rsc.org

Another sustainable approach involves performing the nitrosation in aqueous media with the aid of micelle-forming surfactants. Cationic surfactants, such as cetyltrimethylammonium chloride, have been shown to form micelles that can significantly enhance the rate of nitrosation for hydrophobic secondary amines. rsc.org This catalytic effect is attributed to the concentration of reactants within the micellar environment and the stabilization of the transition state. rsc.orgacs.org This method leverages water as a green solvent while improving reaction efficiency.

Catalytic systems that reduce the need for stoichiometric reagents are also central to green synthesis. For instance, an N-nitrosation method using a stable and easily handled nitrosonium-crown ether complex, [NO⁺·Crown·H(NO₃)₂⁻], has been developed. organic-chemistry.org This reagent acts as a source of the nitrosonium ion under mild, homogeneous conditions, and the 18-crown-6 (B118740) ether can be recycled and reused, minimizing waste. organic-chemistry.org

Electrochemical methods represent a further frontier in sustainable N-nitrosation. An electrochemical approach using sodium or potassium nitrite as the nitrosating agent has been reported. researchgate.net This technique avoids the need for strong acids by generating the nitrosating species through anodic oxidation, offering good functional group tolerance and high reaction efficiency. researchgate.net

These evolving methodologies demonstrate a clear trend towards making the synthesis of this compound and related N-nitrosamines more efficient, safer, and environmentally responsible.

Reactivity and Transformation Pathways of 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline

Reductive Transformations of the N-Nitroso Group

The N-nitroso group of 2-nitroso-1,2,3,4-tetrahydroisoquinoline is susceptible to reduction by various reagents, leading primarily to the formation of the corresponding hydrazine (B178648) derivative, 2-amino-1,2,3,4-tetrahydroisoquinoline.

Reduction to 2-Amino-1,2,3,4-tetrahydroisoquinoline and Hydrazine Derivatives

The reduction of this compound to 2-amino-1,2,3,4-tetrahydroisoquinoline can be effectively achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄). In a typical procedure, treatment of the N-nitrosamine with LiAlH₄ in a suitable solvent like dry ether results in the formation of the corresponding hydrazine in good yield. For instance, this reduction has been reported to produce 2-amino-1,2,3,4-tetrahydroisoquinoline in a 69% yield. umich.edu

Another effective reducing agent for this transformation is sodium hydrosulfite (Na₂S₂O₄). The reduction of this compound with sodium hydrosulfite also yields 2-amino-1,2,3,4-tetrahydroisoquinoline. umich.edu This method provides an alternative to the use of metal hydrides. It has been observed that the sodium hydrosulfite reduction of N-nitroso-1,2,3,4-tetrahydroisoquinoline proceeds without the loss of nitrogen, leading to the formation of the hydrazine derivative, which can be isolated as its hydrochloride salt in a 54% yield. umich.edu

| Reagent | Product | Yield | Reference |

| Lithium Aluminum Hydride | 2-Amino-1,2,3,4-tetrahydroisoquinoline | 69% | umich.edu |

| Sodium Hydrosulfite | 2-Amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride | 54% | umich.edu |

Subsequent Reactivity of 1,1-Disubstituted Hydrazine Intermediates

The 2-amino-1,2,3,4-tetrahydroisoquinoline formed from the reduction of the corresponding nitrosamine (B1359907) is a 1,1-disubstituted hydrazine. These intermediates can undergo further reactions, notably oxidation. The oxidation of 2-amino-1,2,3,4-tetrahydroisoquinoline with mercuric oxide (HgO) in ethanol (B145695) at 62°C leads to the formation of the corresponding hexahydrotetrazine in a 39% yield. umich.edu This reaction involves the intermolecular coupling of the hydrazine molecules.

Treatment of the N-tosyl derivative of 2-amino-1,2,3,4-tetrahydroisoquinoline with a base provides an alternative route to the hexahydrotetrazine, affording the product in a nearly quantitative yield. umich.edu However, the oxidation of this hydrazine under different conditions can lead to a more complex mixture of products. For example, when the oxidation is carried out in 1-butanol (B46404) at a higher temperature of 95°C, a complex product mixture is formed, from which 1,1'-azobis-3,4-dihydroisoquinoline has been isolated as one of the components. umich.edu

Reductive Nitrogen Elimination Studies

While the typical reduction of this compound yields the corresponding hydrazine, studies have also explored conditions that could lead to the elimination of nitrogen. It has been noted that the sodium hydrosulfite reduction of this compound does not result in the loss of nitrogen. umich.edu However, in a related system, the sodium hydrosulfite reduction of 2-nitroso-3-phenyl-1,2,3,4-tetrahydroisoquinoline also initially yields the corresponding hydrazine. Interestingly, this hydrazine can be cleanly oxidized by mercuric oxide in ethanol, leading to the concurrent elimination of nitrogen and the formation of 2-phenylindane in a 75% yield. umich.edu This suggests that the subsequent treatment of the initially formed hydrazine is key to achieving nitrogen elimination.

Elimination Reactions Involving this compound

In addition to reductive pathways, this compound can undergo elimination reactions, providing a route to the corresponding 3,4-dihydroisoquinoline.

Base-Induced Hydrogen Hyponitrite Elimination to 3,4-Dihydroisoquinolines

The treatment of N-nitrosamines of the 1,2,3,4-tetrahydroisoquinoline (B50084) series with a base can induce an elimination reaction. This process involves the removal of the elements of hyponitrous acid (H₂N₂O₂) and results in the formation of a double bond, leading to the corresponding 3,4-dihydroisoquinoline. This reaction provides a synthetic route to access this class of compounds from N-nitroso precursors.

Photoelimination Phenomena in this compound Systems

Photochemical methods can also be employed to induce transformations in N-nitrosamine systems. While specific detailed studies on the photoelimination of this compound itself are not extensively documented in the provided context, the photolysis of nitrosamines is a known reaction pathway. For instance, the photolysis of nitro hydrazones, which can be derived from N,N-disubstituted hydrazines, has been shown to yield nitrosamines. usp.org This suggests that photochemical energy can be used to cleave and form nitrogen-containing functional groups within these molecular frameworks.

Photochemical Reactions of this compound

The study of the photochemical behavior of this compound reveals its susceptibility to transformation under the influence of light. These reactions are primarily governed by the photolytic cleavage of the N-NO bond, a characteristic reaction of N-nitrosamines. This initial step generates highly reactive intermediates that can follow several pathways, leading to decomposition or addition products.

Photodecomposition Kinetics and Products (e.g., 1-Oximino-1,2,3,4-tetrahydroisoquinoline)

Upon irradiation, particularly with UV light, this compound undergoes decomposition. The primary photochemical event is the homolytic cleavage of the relatively weak nitrogen-nitroso (N-NO) bond. nih.govacs.org This process generates a 1,2,3,4-tetrahydroisoquinolin-2-yl aminium radical and a nitric oxide radical (•NO). The quantum yield of decomposition for many N-nitrosamines is significant, though it can be influenced by factors such as the solvent and pH. nih.gov

The subsequent fate of these radical intermediates determines the final product distribution. The aminium radical can undergo several reactions:

Denitrosation: The radical can abstract a hydrogen atom from the solvent or another molecule to reform the parent amine, 1,2,3,4-tetrahydroisoquinoline, with the concurrent loss of the nitroso group.

Intramolecular Hydrogen Abstraction: A key pathway for cyclic nitrosamines is the intramolecular abstraction of a hydrogen atom by the aminium radical. In the case of this compound, abstraction of a hydrogen atom from the C-1 position is sterically and electronically favored. This generates a carbon-centered radical at the C-1 position.

Rearrangement to Oxime: The C-1 radical can then recombine with the nitric oxide radical (•NO) to form a C-nitroso intermediate. This species is unstable and rapidly tautomerizes to the more stable 1-Oximino-1,2,3,4-tetrahydroisoquinoline .

Research has indicated that for this compound, the photodecomposition process can be particularly rapid, to the extent that it may outcompete other potential photochemical reactions. cdnsciencepub.com

Investigations into Photoaddition to Unsaturated Systems (e.g., Olefins)

In the presence of unsaturated systems such as olefins (alkenes), the photochemically generated aminium radical from this compound can participate in addition reactions. acs.orgresearchgate.net This photoaddition is a well-documented reaction for N-nitrosamines and typically requires acidic conditions to enhance the reactivity of the aminium radical. acs.orgdoi.org

The established mechanism for this transformation involves the following steps:

Photolytic Cleavage: As in photodecomposition, the reaction is initiated by the UV- or visible-light-induced homolysis of the N-NO bond to produce the 1,2,3,4-tetrahydroisoquinolin-2-yl aminium radical and nitric oxide. researchgate.netacs.org

Radical Addition: The electrophilic aminium radical attacks the electron-rich carbon-carbon double bond of the olefin. doi.org This addition forms a new carbon-carbon bond and generates a carbon-centered radical on the adjacent carbon of the original olefin.

Radical Combination: The resulting carbon-centered radical then combines with the nitric oxide radical (•NO) that was generated in the initial step. This forms a C-nitroso compound.

Tautomerization: The C-nitroso adduct, being generally unstable, readily isomerizes to its more stable tautomer, an α-amino oxime. researchgate.net

Studies on various cyclic nitrosamines have shown that this photoaddition process can be highly stereoselective. doi.org However, the efficiency of the photoaddition is dependent on the reactivity of the olefin and the intrinsic photostability of the nitrosamine. In the case of this compound, its high tendency to undergo rapid photodecomposition can hinder its ability to effectively participate in photoaddition reactions, even with reactive olefins. cdnsciencepub.com

Functionalization and Alkylation Strategies

The this compound scaffold can be chemically modified through various functionalization and alkylation reactions, leveraging the influence of the nitroso group on the reactivity of the heterocyclic ring.

Alpha-Position Lithiation and Subsequent Alkylation at C-1 of the Tetrahydroisoquinoline Ring

A prominent strategy for the functionalization of N-nitrosamines is through α-position deprotonation using a strong base, followed by reaction with an electrophile. The protons on the carbon atom adjacent (in the α-position) to the nitrosamine group are significantly more acidic than those in the corresponding parent amine. nih.gov This increased acidity is attributed to the electron-withdrawing and stabilizing nature of the N-nitroso group.

For this compound, the protons at the C-1 position are benzylic and are further activated by the adjacent N-nitroso functionality. This allows for regioselective deprotonation at the C-1 position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). nih.govgoogle.com The resulting α-lithiated nitrosamine is a potent nucleophile.

This carbanion can then be reacted with a wide range of electrophiles to introduce substituents at the C-1 position. nih.gov Common electrophiles include:

Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)

Aldehydes and ketones

Esters

Disulfides and diselenides

Silyl and stannyl (B1234572) chlorides

This two-step sequence—lithiation followed by electrophilic quench—provides a powerful method for the synthesis of C-1 substituted 2-nitroso-1,2,3,4-tetrahydroisoquinolines. nih.gov The nitroso group can subsequently be removed under reductive (e.g., Raney Nickel) or acidic conditions to yield the corresponding C-1 substituted 1,2,3,4-tetrahydroisoquinoline. nih.gov

Other Electrophilic and Nucleophilic Reactions of this compound

The N-nitroso group imparts a dual reactivity to the molecule, allowing it to react with both electrophiles and nucleophiles.

Reactions with Electrophiles: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile or a base. It can be attacked by strong electrophiles, such as alkylating agents (e.g., trialkyloxonium salts) or silylating agents, to form O-substituted hydroxydiazenium salts. nih.govacs.org These resulting salts are themselves reactive electrophiles. acs.org Protonation on the oxygen atom can also occur, particularly in acidic media, which is often a precursor step to acid-catalyzed decomposition or rearrangement. nih.gov

Reactions with Nucleophiles: The nitrogen atom of the nitroso group is electrophilic and is susceptible to attack by strong nucleophiles. nih.gov Organometallic reagents like organolithium or Grignard reagents can add to the nitroso-nitrogen. nih.govacs.org This addition leads to unstable intermediates that can undergo further transformations, such as elimination to form hydrazones or azomethine imines. nih.gov

Furthermore, the N-nitroso group can be removed (denitrosation) under acidic conditions, a reaction that can be accelerated by the presence of nucleophiles like bromide or thiourea. nih.govsci-hub.se The mechanism involves protonation of the nitrosamine followed by nucleophilic attack on the nitroso-nitrogen, leading to the release of the parent amine, 1,2,3,4-tetrahydroisoquinoline, and a nitrosating agent. nih.govsci-hub.se

Rearrangement Reactions of this compound

N-nitrosamines can undergo rearrangement reactions under specific conditions, most notably the Fischer-Hepp rearrangement. The classic Fischer-Hepp rearrangement involves the acid-catalyzed migration of the nitroso group from the nitrogen atom to the para-position of an aromatic ring in N-nitrosoanilines. chemeurope.comwikipedia.org This reaction is believed to proceed through an intermolecular mechanism involving denitrosation to release a nitrosating agent (like NOCl), which then performs an electrophilic aromatic substitution on a second molecule of the aniline. sci-hub.se

For this compound, a direct analogue of the Fischer-Hepp rearrangement is structurally improbable. The aromatic ring is part of the fused isoquinoline (B145761) system and is not directly attached to the nitrosated nitrogen as it is in an N-nitrosoaniline. Therefore, the migration of the nitroso group to the aromatic ring of the tetrahydroisoquinoline core via the classical Fischer-Hepp mechanism is not an expected pathway.

However, other types of rearrangements can be considered. As discussed under photochemical reactions (Section 3.3.1), irradiation can lead to an intramolecular hydrogen abstraction from C-1, followed by radical recombination and tautomerization to yield 1-Oximino-1,2,3,4-tetrahydroisoquinoline. This can be viewed as a photo-induced rearrangement product. Additionally, while N-nitrosamines are generally stable, some activated N-nitroso compounds can undergo rearrangements under basic conditions, although this is less common for simple dialkyl nitrosamines. nih.gov For this compound, significant rearrangement reactions beyond the photochemical pathway to the oxime have not been prominently reported in the literature.

Data Tables

Table 1: Summary of Photochemical Reaction Pathways

| Reaction Type | Initiating Step | Key Intermediate(s) | Major Product(s) | Conditions |

|---|---|---|---|---|

| Photodecomposition | Homolytic N-NO bond cleavage | 1,2,3,4-Tetrahydroisoquinolin-2-yl aminium radical, Nitric oxide radical | 1-Oximino-1,2,3,4-tetrahydroisoquinoline, 1,2,3,4-Tetrahydroisoquinoline | UV or Visible Light |

| Photoaddition to Olefins | Homolytic N-NO bond cleavage | 1,2,3,4-Tetrahydroisoquinolin-2-yl aminium radical, α-Amino carbon radical | α-Amino oximes | UV or Visible Light, Olefin, Acidic medium |

Mechanistic Investigations of 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline Reactivity

Postulated Intermediates in Transformations (e.g., N-Nitrenes, Aminium Radicals)

In the diverse reactions of 2-nitroso-1,2,3,4-tetrahydroisoquinoline, the formation of transient, highly reactive intermediates is often proposed to rationalize the observed products. Among the most significant of these are N-nitrenes and aminium radicals.

N-Nitrenes have been suggested as potential intermediates in certain transformations, particularly in the context of "abnormal" reductions of N-nitrosamines. umich.edu Although their direct observation is challenging, their formation is inferred from the products of reactions that involve nitrogen extrusion or rearrangement.

More prominently featured in the chemistry of N-nitrosamines are aminium radicals . These species are characteristically generated during the photolysis of N-nitrosamines in acidic conditions. The photochemical cleavage of the N-N bond in this compound is thought to produce a 1,2,3,4-tetrahydroisoquinolin-2-yl radical and nitric oxide. In an acidic medium, the nitrogen of the tetrahydroisoquinoline radical can be protonated, forming the corresponding aminium radical. These electrophilic aminium radicals are key to understanding the subsequent addition and substitution reactions.

Reaction Pathway Elucidation of Base-Induced Eliminations

The elucidation of reaction pathways in base-induced eliminations of this compound is critical for predicting and controlling the formation of unsaturated products. While specific studies on the base-induced elimination of this particular compound are not extensively detailed in the reviewed literature, the general mechanisms of such reactions, primarily the E2 and E1cb pathways, provide a framework for understanding its behavior.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the nitrogen bearing the nitroso group (the β-carbon), simultaneously with the departure of the leaving group (the nitrosoamino group). masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com The stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group is a key feature of this pathway. masterorganicchemistry.com

Alternatively, the E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process. libretexts.org It commences with the deprotonation of the β-carbon by a base to form a carbanion intermediate. libretexts.org In the subsequent, typically slower step, the leaving group departs, leading to the formation of the double bond. libretexts.org This pathway is more likely when the β-protons are particularly acidic and the leaving group is poor.

For this compound, the acidity of the benzylic protons at the C-1 position could favor an elimination pathway. The choice between an E2 and E1cb mechanism would be influenced by factors such as the strength of the base, the solvent, and the stability of the potential carbanion intermediate.

Mechanistic Understanding of Photochemical Processes

The photochemical reactivity of this compound is a key area of investigation, with studies pointing towards mechanisms that involve the homolytic cleavage of the N-nitroso bond. Upon irradiation with UV light, particularly in acidic media, N-nitrosamines are known to undergo decomposition.

The primary photochemical event is the fission of the N-N bond, generating a 1,2,3,4-tetrahydroisoquinolin-2-yl radical and a nitric oxide radical. In the presence of acid, the amino radical can be protonated to form an aminium radical cation. This aminium radical is a highly reactive intermediate that can participate in various subsequent reactions, including addition to unsaturated systems.

One observed photochemical reaction of this compound is photoelimination, which preferentially involves the benzylic hydrogen at the C-1 position. This suggests a pathway where the initially formed radical intermediate abstracts a hydrogen atom from the C-1 position, leading to the formation of an imine and subsequent products. The efficiency of this photoelimination can be so high that it can preclude other photochemical reactions, such as photoaddition.

The specific products and quantum yields of these photochemical processes are influenced by the reaction conditions, including the solvent, the presence of acid, and the wavelength of the light used.

Influence of Structural Parameters on Reductive Reactivity

The reduction of the nitroso group in this compound is a fundamental transformation, and its outcome is significantly influenced by the structural features of the molecule and the choice of reducing agent.

Studies have shown that the reduction of this compound with different reducing agents can lead to distinct products. For instance, reduction with lithium aluminum hydride (LiAlH₄) has been reported to yield the corresponding hydrazine (B178648), 2-amino-1,2,3,4-tetrahydroisoquinoline. umich.edu This transformation represents a complete reduction of the nitroso group.

In contrast, treatment with sodium hydrosulfite (Na₂S₂O₄) under aqueous basic conditions does not lead to the expected nitrogen extrusion but instead also forms the hydrazine, 2-amino-1,2,3,4-tetrahydroisoquinoline. umich.edu This is noteworthy because N-nitrosamines that are doubly activated are often expected to eliminate nitrogen under these conditions. The failure of this compound to undergo this nitrogen elimination highlights the sensitivity of this reaction to structural parameters. umich.edu

Furthermore, attempts to perform a large-scale hydrosulfite reduction on a related compound, 2-nitroso-3-phenyl-1,2,3,4-tetrahydroisoquinoline, resulted in a mixture of the corresponding hydrazine and the reductively cleaved product, 3-phenyl-1,2,3,4-tetrahydroisoquinoline. umich.edu This indicates that reductive cleavage of the N-N bond can compete with the formation of the hydrazine, and the balance between these pathways is influenced by the substitution pattern on the tetrahydroisoquinoline ring.

| Reducing Agent | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 2-Amino-1,2,3,4-tetrahydroisoquinoline | umich.edu |

| Sodium Hydrosulfite (Na₂S₂O₄) | This compound | 2-Amino-1,2,3,4-tetrahydroisoquinoline | umich.edu |

| Sodium Hydrosulfite (Na₂S₂O₄) (large scale) | 2-Nitroso-3-phenyl-1,2,3,4-tetrahydroisoquinoline | 2-Amino-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | umich.edu |

Stereochemical and Regiochemical Control Mechanisms

The control of stereochemistry and regiochemistry in reactions involving this compound is essential for the synthesis of specific, well-defined products. While detailed mechanistic studies focusing solely on this compound are limited, general principles of stereochemical and regiochemical control in related systems offer valuable insights.

Regioselectivity in reactions of this compound is often dictated by the inherent electronic and steric properties of the molecule. For instance, in base-induced eliminations, the abstraction of a proton is expected to occur preferentially at the most acidic position. In the case of this compound, the benzylic protons at C-1 are activated by the adjacent aromatic ring and are likely to be the most acidic, leading to the regioselective formation of a double bond between C-1 and the nitrogen atom.

Stereochemical control becomes particularly relevant when new chiral centers are formed during a reaction. In reactions proceeding through radical intermediates, such as the photochemical additions of the aminium radical, the stereochemical outcome can be influenced by the approach of the radical to a prochiral substrate. The facial selectivity of this attack can be governed by steric hindrance, with the radical preferentially attacking the less hindered face of the molecule.

In the context of the tetrahydroisoquinoline framework itself, the conformation of the six-membered heterocyclic ring can play a role in directing the stereochemical course of reactions. Substituents on the ring can adopt axial or equatorial positions, and this can influence the accessibility of adjacent reaction sites and the stereochemical outcome of reactions. While specific studies on the stereochemical control mechanisms for this compound are not abundant in the literature, the principles derived from the study of other substituted tetrahydroisoquinolines and related heterocyclic systems provide a basis for predicting and rationalizing the stereochemical outcomes of its reactions.

Research Applications of 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline in Organic Synthesis

A Gateway to Diverse Isoquinoline (B145761) Derivatives

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.gov 2-Nitroso-1,2,3,4-tetrahydroisoquinoline provides a convenient entry point to further functionalize this core structure.

Crafting 3,4-Dihydroisoquinolines

A key application of this compound is its conversion to 3,4-dihydroisoquinolines. Treatment of N-nitroso-1,2,3,4-tetrahydroisoquinoline and its 1-methyl derivative with a base leads to the formation of the corresponding 3,4-dihydroisoquinolines. researchgate.net This transformation is significant as 3,4-dihydroisoquinolines are themselves important building blocks in organic synthesis and are found in various biologically active compounds. organic-chemistry.orgnih.gov The general transformation can be represented as follows:

| Reactant | Reagent | Product |

| This compound | Base | 3,4-Dihydroisoquinoline |

This method offers a straightforward route to this class of compounds, often proceeding under mild conditions.

Accessing 1-Substituted 1,2,3,4-Tetrahydroisoquinolines

The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines is of great interest due to the prevalence of this motif in numerous alkaloids and pharmacologically active molecules. nih.govnih.gov While direct substitution on the 2-nitroso compound is not the primary route, its derivatives serve as precursors. For instance, the reduction of the nitroso group to a secondary amine allows for subsequent reactions at the 1-position. A variety of synthetic methods, such as the Pictet-Spengler reaction, are commonly employed to introduce substituents at the C-1 position of the tetrahydroisoquinoline ring system. nih.govthieme.de

A Building Block for Complex Heterocycles and Alkaloids

The tetrahydroisoquinoline framework is a core component of many complex alkaloids. nih.gov The reactivity of this compound and its derivatives can be harnessed in multi-step syntheses to construct these intricate molecular architectures. The ability to generate intermediates like 3,4-dihydroisoquinolines from the nitroso compound provides a strategic advantage in the total synthesis of certain natural products. The tetrahydroisoquinoline unit is a fundamental scaffold in a wide array of natural products, from simple structures to complex polycyclic systems. nih.gov

An Intermediate for Other Valuable Organic Transformations

Beyond its direct use in forming isoquinoline-based structures, this compound can be utilized as an intermediate for other important organic transformations. One such application is in the synthesis of β-nitroamines. The chemistry of N-nitroso compounds is well-established, and they can undergo various reactions, including rearrangements and reductions, to yield different functionalities. While specific, detailed research on the direct conversion of this compound to β-nitroamines is not extensively documented in the provided context, the general reactivity of N-nitroso compounds suggests this potential. The reduction of the nitroso group is a key step in many synthetic sequences involving this class of compounds.

Advanced Spectroscopic and Analytical Methodologies for 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline.

Application of ¹H NMR in Stereoselectivity and Mesomeric Effect Studies

Proton (¹H) NMR spectroscopy provides detailed insights into the stereochemistry and electronic environment of the protons within the this compound molecule. The presence of the nitroso group introduces significant electronic and steric effects that influence the chemical shifts and coupling constants of the neighboring protons.

N-nitrosamines, including this compound, can exist as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the N-N bond. researchgate.net This restricted rotation is a consequence of the partial double bond character arising from the mesomeric effect, where the lone pair of electrons on the amine nitrogen delocalizes with the π-system of the nitroso group. The ¹H NMR spectrum can often resolve the signals for these two isomers, allowing for their quantification. researchgate.netnih.gov

The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen (at positions 1 and 3) are particularly sensitive to the orientation of the nitroso group. In one isomer, a proton may be deshielded by the anisotropic effect of the N=O bond, leading to a downfield shift, while in the other isomer, it may be shielded, resulting in an upfield shift. A study on N-nitrosamines highlighted that these compounds can exist in two mesomeric forms, with one form being the major product. researchgate.net For a related compound, 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, it was observed that it crystallizes as a single rotational isomer but forms an equilibrium mixture of E/Z isomers in a DMSO solution over time. nih.gov

The aromatic protons of the tetrahydroisoquinoline ring system also provide valuable structural information. Their splitting patterns and chemical shifts confirm the substitution pattern on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Spectral Data for Tetrahydroisoquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| 3,4-dihydroisoquinoline | CDCl₃ | 8.33 (s, 1H), 7.40 – 7.33 (m, 1H), 7.32 – 7.25 (m, 2H), 7.16 (d, J = 7.3 Hz, 1H), 3.77 (t, J = 6.8 Hz, 2H), 2.75 (t, J = 6.8 Hz, 2H) | rsc.org |

| N-nitroso-1,2,3,4-tetrahydroisoquinoline | Not specified | The ¹H NMR spectrum shows distinct signals for the E and Z stereoisomers due to the mesomeric effect. | researchgate.net |

This table is for illustrative purposes. The exact chemical shifts for this compound would require specific experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum of N-nitroso compounds typically shows a molecular ion peak (M⁺). osti.gov Common fragmentation pathways for nitrosamines include the loss of the nitroso group (•NO, 30 Da) or the nitroxyl (B88944) radical (•HNO, 31 Da). osti.gov The fragmentation of the tetrahydroisoquinoline ring system itself often involves a retro-Diels-Alder reaction, leading to characteristic daughter ions. The cleavage of a hydrogen atom from the 1-position is also a common fragmentation process in tetrahydroisoquinolines. rsc.org

For this compound (C₉H₁₀N₂O), the predicted monoisotopic mass is 162.07932 Da. uni.lu Electrospray ionization (ESI), a soft ionization technique, is also commonly used and would be expected to produce protonated molecules [M+H]⁺ (m/z 163.08660) or adducts with sodium [M+Na]⁺ (m/z 185.06854). uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 163.08660 |

| [M+Na]⁺ | 185.06854 |

| [M-H]⁻ | 161.07204 |

| [M+K]⁺ | 201.04248 |

| [M]⁺ | 162.07877 |

Data sourced from PubChem. uni.lu

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for its quantitative analysis in various matrices.

Column chromatography on silica (B1680970) gel is a standard method for the purification of tetrahydroisoquinoline derivatives. rsc.org The choice of solvent system (eluent) is crucial for achieving good separation from starting materials and byproducts.

High-performance liquid chromatography (HPLC) is a highly efficient technique for both the purification and quantitative analysis of this compound. Reversed-phase HPLC, using a C18 column, is a common approach for separating such compounds. jsbms.jpnih.gov A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. jsbms.jpnih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of complex mixtures. nih.gov

For quantitative analysis, detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and specific method for the detection and quantification of trace amounts of the compound. jsbms.jpmdpi.com The use of a deuterated internal standard can improve the accuracy and precision of quantitative LC-MS methods. jsbms.jp

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

The key characteristic absorption band for the nitroso group (N=O) in aromatic nitroso compounds typically appears in the range of 1511-1495 cm⁻¹. core.ac.uk The IR spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), shows characteristic absorptions for the N-H bond (if present as a secondary amine), C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring. nist.govchemicalbook.com

In the spectrum of this compound, the N-H stretching vibration (typically around 3300-3500 cm⁻¹) of the parent tetrahydroisoquinoline would be absent. The presence of a strong band in the 1495-1511 cm⁻¹ region would be indicative of the N=O stretching vibration. The C-N stretching vibration is expected to appear around 1268 cm⁻¹. core.ac.uk The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| N=O Stretch | 1495 - 1511 |

| Aromatic C=C Stretch | ~1600, ~1475 |

| C-N Stretch | ~1268 |

Data is based on typical ranges for these functional groups. core.ac.uk

Ultraviolet-Visible Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows absorptions characteristic of the benzene ring. nist.gov The introduction of the nitroso group at the nitrogen atom significantly alters the electronic structure and, consequently, the UV-Vis spectrum. The nitroso group acts as a chromophore, and its n → π* and π → π* transitions will give rise to new absorption bands.

The n → π* transition of the nitroso group is typically a weak absorption in the visible region, which can be responsible for the color of some nitroso compounds. The π → π* transitions are generally more intense and occur at shorter wavelengths in the UV region. The solvent can have a significant effect on the position and intensity of these absorption bands. A study on 2-nitroso-1-naphthol (B92032) demonstrated that its UV-Vis spectrum is sensitive to the pH of the solution. researchgate.net

Computational and Theoretical Studies of 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Nitroso-1,2,3,4-tetrahydroisoquinoline, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure and energetics.

Electronic Structure: Calculations would reveal the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally suggests higher reactivity. The introduction of the nitroso group at the N-2 position is expected to significantly influence the electronic properties of the tetrahydroisoquinoline core by withdrawing electron density.

Energetics: Computational methods can provide accurate estimations of the molecule's thermodynamic stability, including its heat of formation and strain energy. These calculations are vital for comparing the stability of different isomers and conformers.

Table 7.1.1: Representative Calculated Electronic Properties for a Generic N-Nitroso Amine

| Property | Calculated Value (Arbitrary Units) | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | -0.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.2 D | B3LYP/6-31G |

Note: This table is illustrative and does not represent actual data for this compound due to the absence of specific literature.

Reaction Mechanism Simulations (e.g., Transition State Analysis)

Theoretical simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, such studies could investigate its synthesis, decomposition, or its reactions with other molecules.

Transition State Analysis: By locating the transition state structures for a given reaction, chemists can understand the geometry of the activated complex and the energetic barrier that must be overcome. This information is key to predicting reaction rates and understanding the factors that control them. For instance, the mechanism of nitrosation of 1,2,3,4-tetrahydroisoquinoline (B50084) could be computationally explored.

Conformational Landscape Analysis and Isomerism

The non-planar, puckered nature of the tetrahydroisoquinoline ring system, combined with the presence of the nitroso group, gives rise to a complex conformational landscape for this compound.

Conformational Isomers: The saturated portion of the molecule can adopt various conformations, such as half-chair or twist-boat forms. Computational potential energy surface scans can identify the stable conformers and the energy barriers between them. Studies on the parent 1,2,3,4-tetrahydroisoquinoline have identified multiple low-energy conformers.

E/Z Isomerism: A critical aspect of the conformational analysis of N-nitroso compounds is the rotational barrier around the N-N bond, leading to the existence of E and Z isomers. It has been noted in a study of a related compound, 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, that it crystallizes as a single rotational isomer but forms an equilibrium mixture of two E/Z isomeric forms in solution. Computational studies would be essential to determine the relative energies of these isomers and the height of the rotational barrier for this compound.

Table 7.3.1: Hypothetical Relative Energies of Conformers and Isomers

| Conformer/Isomer | Relative Energy (kcal/mol) | Computational Method |

| E-Isomer (Chair) | 0.0 | DFT (B3LYP/cc-pVTZ) |

| Z-Isomer (Chair) | 1.5 | DFT (B3LYP/cc-pVTZ) |

| E-Isomer (Twist) | 3.2 | DFT (B3LYP/cc-pVTZ) |

| Z-Isomer (Twist) | 4.8 | DFT (B3LYP/cc-pVTZ) |

Note: This table is a hypothetical representation to illustrate the type of data that would be generated from such a study.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction.

Reactivity Descriptors: Based on the calculated electronic structure, various reactivity indices can be derived. These include the Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack, and the global reactivity descriptors like chemical potential, hardness, and electrophilicity. These descriptors would help in understanding the reactivity of this compound in different chemical environments. For example, the nitrogen and oxygen atoms of the nitroso group, as well as the aromatic ring, would be key areas of interest for reactivity.

Selectivity: In reactions where multiple products are possible, computational modeling can predict the selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies for the different reaction pathways, the most favorable product can be identified. For instance, in an electrophilic aromatic substitution reaction, calculations could predict the preferred position of attack on the benzene (B151609) ring of the tetrahydroisoquinoline moiety.

Enzymatic Interactions and Biocatalytic Relevance of 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline

Interaction with Reductases as Substrates

The reduction of nitroaromatic and N-nitroso compounds is a key metabolic pathway often mediated by specific reductase enzymes. The interaction of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline with enzymes such as NAD(P)H: Quinone Oxidoreductase 1 (NQO1) and Escherichia coli Nitroreductase is of particular interest for its potential bioreductive activation or detoxification.

While direct kinetic studies on this compound are not extensively documented in publicly available research, the substrate specificities of these enzymes provide a strong basis for inferring its behavior. For instance, a series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential bioreducible substrates for both NQO1 and E. coli nitroreductase. This suggests that the tetrahydroisoquinoline scaffold is accommodated within the active sites of these enzymes.

E. coli nitroreductase is a flavoprotein known for its broad substrate specificity, capable of reducing a variety of quinone and nitroaromatic compounds. nih.gov The reduction of nitroaromatic compounds by nitroreductases proceeds through a nitroso intermediate, which is then further reduced to a hydroxylamine. nih.gov Studies have shown that the enzymatic reduction of nitrosoaromatics is significantly faster than the initial reduction of the nitro group. nih.gov This rapid, enzyme-catalyzed reduction of the nitroso intermediate suggests that this compound would be a highly probable and efficiently processed substrate for E. coli nitroreductase. nih.gov

NQO1, a flavoenzyme, plays a crucial role in protecting cells from the harmful effects of quinones and other electrophiles by catalyzing their two-electron reduction. nih.gov Its substrate range also includes nitroaromatic compounds. Given that structurally related 2-nitroaryl-tetrahydroisoquinolines are substrates, it is plausible that this compound would also interact with NQO1.

| Enzyme | Likely Substrate Activity | Rationale |

| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) | Probable | Structural analogues (2-nitroaryl-tetrahydroisoquinolines) are known substrates. |

| Escherichia coli Nitroreductase | Highly Probable | Known to efficiently reduce nitrosoaromatic intermediates, which are structurally similar. nih.gov |

Biocatalytic Approaches in Related Tetrahydroisoquinoline Alkaloid Synthesis

The synthesis of tetrahydroisoquinoline alkaloids, a class of compounds with significant biological activities, has been a major focus of biocatalysis research. While there is no direct evidence of this compound being an intermediate or product in the currently established biocatalytic routes, the enzymes used in these pathways are relevant to the synthesis of its core structure.

Key enzymes in the biocatalytic production of tetrahydroisoquinolines include imine reductases (IREDs) and N-methyltransferases. nih.gov IREDs are utilized for the stereoselective reduction of dihydroisoquinolines to tetrahydroisoquinolines. nih.gov Norcoclaurine synthase is another important enzyme that catalyzes the Pictet-Spengler reaction between dopamine (B1211576) and various aldehydes to produce a diverse array of substituted tetrahydroisoquinolines. nih.govnih.gov

N-methyltransferases are subsequently used to modify the tetrahydroisoquinoline scaffold, often by adding a methyl group to the nitrogen atom. nih.gov While these enzymes are not directly involved with the nitroso functional group, they are crucial for the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule from which the 2-nitroso derivative is formed through chemical nitrosation. umich.edu

The potential for biocatalytic approaches to directly introduce or modify the N-nitroso group on a tetrahydroisoquinoline ring remains an area for future exploration.

| Enzyme Class | Role in Tetrahydroisoquinoline Synthesis | Relevance to this compound |

| Imine Reductases (IREDs) | Stereoselective reduction of dihydroisoquinolines. nih.gov | Synthesis of the precursor 1,2,3,4-tetrahydroisoquinoline. |

| Norcoclaurine Synthase | Catalyzes the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring. nih.govnih.gov | Synthesis of the precursor 1,2,3,4-tetrahydroisoquinoline. |

| N-Methyltransferases | N-methylation of the tetrahydroisoquinoline ring. nih.gov | Synthesis of N-substituted tetrahydroisoquinoline precursors. |

Investigation of Enzymatic Transformations and Chemical Fate

The chemical fate of this compound within a biological system is likely dictated by enzymatic transformations, with alpha-hydroxylation being a key potential pathway. This metabolic activation is a common fate for many N-nitrosamines and is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Studies on structurally similar N-nitrosamines, such as N-nitrosodimethylamine and the tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN), have shown that CYP enzymes, particularly from the 2A and 2E subfamilies, catalyze their metabolic activation. nih.gov This process typically involves the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. nih.gov

A study on 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, a close structural analog, demonstrated that the compound requires metabolic activation by induced rat liver microsomes to exhibit mutagenic properties. nih.gov This strongly suggests that it undergoes enzymatic transformation, likely alpha-hydroxylation, to become biologically active. Given the structural similarity, it is highly probable that this compound is also a substrate for cytochrome P450 enzymes, leading to its alpha-hydroxylation.

The resulting alpha-hydroxy-N-nitrosamine is an unstable intermediate that can spontaneously decompose, leading to the formation of reactive electrophiles capable of interacting with cellular macromolecules. Another potential, though less common, enzymatic transformation is denitrosation, which would remove the nitroso group and return the molecule to its parent tetrahydroisoquinoline form. mdpi.com The chemical reduction of this compound using sodium hydrosulfite has been shown to yield the corresponding hydrazine (B178648), N-amino-1,2,3,4-tetrahydroisoquinoline, rather than leading to the extrusion of nitrogen. umich.edu

| Transformation | Mediating Enzyme Family (Probable) | Significance of Transformation |

| Alpha-Hydroxylation | Cytochrome P450 (e.g., CYP2A, CYP2E) nih.govnih.gov | Metabolic activation, potentially leading to the formation of reactive intermediates. |

| Reduction | Nitroreductases nih.gov | Detoxification or bioactivation, leading to the corresponding hydrazine. |

| Denitrosation | Potentially various hydrolases or reductases mdpi.com | Detoxification by removal of the nitroso group. |

Emerging Research Directions and Future Perspectives for 2 Nitroso 1,2,3,4 Tetrahydroisoquinoline

Development of Novel Catalytic Systems for Synthesis and Transformation

The traditional synthesis of 2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) with a nitrosating agent like nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgsci-hub.se While effective, this method often requires stoichiometric reagents and can lack selectivity. Future research is geared towards the development of more efficient and environmentally benign catalytic systems.

Catalytic N-Nitrosation: A promising direction is the exploration of catalytic N-nitrosation of the parent amine. Recent advancements in the broader field of N-nitrosamine synthesis offer potential strategies. For instance, the use of tert-butyl nitrite (TBN) under solvent-free conditions has been shown to be an efficient method for the N-nitrosation of various secondary amines, with the significant advantage of tolerating acid-labile protecting groups. rsc.org Another innovative approach involves the aerobic N-nitrosation using secondary nitroalkanes in water, mediated by a phase-transfer catalyst like KSeCN and TBAI. acs.org This method utilizes oxygen as the terminal oxidant, presenting a green alternative to traditional methods. Electrochemical methods, using sodium or potassium nitrite as the nitrosating agent, also represent a metal-free and acid-free approach to N-nitrosation with good functional group tolerance. researchgate.net

Catalytic Transformation of the Nitroso Group: The N-nitroso group itself is a versatile functional handle for further transformations. Catalytic hydrogenation is a well-established method to reduce N-nitrosamines to their corresponding hydrazines. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) are effective, and the efficiency of this reduction can be enhanced by the addition of salts like ammonium (B1175870) acetate (B1210297) or calcium chloride. nih.gov These resulting hydrazines are valuable intermediates for the synthesis of other heterocyclic systems.

Furthermore, the N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions. nih.govacs.org This strategy allows for the selective functionalization of the aromatic ring of the tetrahydroisoquinoline scaffold, opening pathways to novel derivatives that would be difficult to access through other means. The development of new catalytic systems that can selectively activate and transform the N-nitroso group will be a key area of future research.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from simple starting materials. The integration of this compound into such reaction sequences is a burgeoning area of research with the potential to rapidly generate molecular diversity.

While the direct participation of this compound in MCRs is still an emerging field, the known reactivity of the N-nitroso group suggests several possibilities. For example, N-nitrosoanilines have been shown to undergo cascade reactions with propargyl alcohols, catalyzed by rhodium(III), to produce functionalized indoles. nih.gov This type of reactivity could potentially be adapted to this compound, leading to the synthesis of novel fused heterocyclic systems.

The concept of pseudo-multicomponent reactions, where one of the reactants participates in multiple steps of the reaction sequence, also presents an interesting avenue for exploration. rsc.org For instance, a reaction could be envisioned where this compound is first reduced in situ to the corresponding hydrazine (B178648), which then participates in a subsequent condensation or cyclization reaction with other components in the reaction mixture.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly versatile for the synthesis of complex amides and esters. acs.org While not a direct component, this compound could be a precursor to one of the components. For example, reduction of the nitroso group to the hydrazine, followed by further transformation, could generate a suitable amine or carboxylic acid component for an IMCR.

Exploration of New Chemical Reactivities and Applications

The N-nitroso group imparts unique chemical reactivity to the tetrahydroisoquinoline scaffold, which is an active area of investigation for the development of novel synthetic methodologies and applications.

One of the key reactions of N-nitrosamines is their reduction to 1,1-disubstituted hydrazines. acs.org This can be achieved using various reducing agents, including zinc dust in acetic acid or catalytic hydrogenation. nih.gov The resulting 2-amino-1,2,3,4-tetrahydroisoquinoline is a valuable synthetic intermediate. For example, oxidation of N-amino-1,2,3,4-tetrahydroisoquinolines can lead to the formation of hexahydrotetrazines or, under different conditions, 1,1'-azobis-3,4-dihydroisoquinoline. chemicalbook.com

The N-nitroso group is also susceptible to nucleophilic attack at the nitroso-nitrogen by organometallic reagents like Grignard and organolithium reagents. nih.gov This reaction leads to the formation of unstable oxyhydrazines, which can then eliminate to form hydrazones or azomethine imines. nih.gov This reactivity provides a pathway for the formation of new carbon-nitrogen bonds.

Furthermore, the oxygen atom of the nitroso group can react with electrophiles to form O-substituted hydroxydiazenium salts. nih.govacs.org These salts are themselves reactive electrophiles and can undergo further transformations. Photochemical reactions of N-nitrosamines, typically in acidic conditions, can lead to the generation of aminium radicals, which can then participate in addition reactions to unsaturated carbon-carbon bonds. acs.org This photo-induced reactivity opens up possibilities for the synthesis of C-nitroso compounds and their subsequent tautomerization to oximes. acs.org

A notable reaction of aryl nitrosamines is the Fischer-Hepp rearrangement, which occurs in acidic conditions and results in the migration of the nitroso group to the para-position of the aromatic ring. nih.gov While this compound is not an aryl nitrosamine (B1359907) in the traditional sense, the influence of the fused aromatic ring on the reactivity of the N-nitroso group under acidic conditions warrants further investigation.

Advanced Analytical Techniques for Trace Analysis and Monitoring

The potential for N-nitrosamines to be carcinogenic has necessitated the development of highly sensitive and selective analytical methods for their detection at trace levels. mdpi.comnih.gov These methods are directly applicable to the analysis of this compound in various matrices.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred techniques for the quantification of N-nitrosamines. researchgate.nettandfonline.com High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, offers the advantage of full-scan data acquisition with high mass resolving power, enabling both targeted quantification and screening for other potential contaminants. nih.gov Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity through the use of multiple reaction monitoring (MRM). tandfonline.com

To overcome challenges with the analysis of non-volatile N-nitroso compounds or to enhance sensitivity, various derivatization strategies have been developed. One approach involves the denitrosation of the N-nitrosamine, followed by derivatization of the resulting secondary amine. For example, after denitrosation with hydrobromic acid, the amine can be reacted with a sulfonating agent like p-toluenesulfonyl chloride to form a more stable and readily analyzable derivative by GC-MS. researchgate.net Pre-column fluorescence derivatization is another powerful technique. For instance, N-nitroso-N-alkylureas have been derivatized with sodium sulfide, taurine, and o-phthalaldehyde (B127526) to form highly fluorescent derivatives that can be detected at very low levels using HPLC with fluorescence detection. nih.gov

A sensitive analytical procedure has also been developed based on the trapping of direct-alkylating intermediates with a scavenger reagent, N-nitroso-N-tert-butylglycine, which can then be analyzed by GC with a thermal energy analyzer (TEA), a detector that is highly selective for N-nitroso compounds. acs.org

Table 1: Advanced Analytical Techniques for N-Nitrosamine Analysis

| Technique | Description | Advantages | Key Findings/Applications |

|---|---|---|---|

| GC-HRMS (Orbitrap) | Gas chromatography coupled with high-resolution mass spectrometry. | High sensitivity and selectivity, full-scan capability for screening. | Used for ultra-trace analysis of nitrosamines in pharmaceuticals. nih.gov |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Preferred method for quantification due to sensitivity, selectivity, and robustness. tandfonline.com | Widely used for detecting trace levels of nitrosamines in drug substances and products. tandfonline.com |

| GC-MS with Derivatization | GC-MS analysis following chemical derivatization of the nitrosamine. | Improved chromatographic behavior and mass response, lower detection limits. researchgate.net | Denitrosation followed by sulfonylation significantly improves detection limits. researchgate.net |

| HPLC with Fluorescence Detection | High-performance liquid chromatography with pre-column fluorescence derivatization. | Very high sensitivity for targeted analysis. | Detection limits in the picomole range for N-nitroso-N-alkylureas. nih.gov |

| HPLC-TEA | High-performance liquid chromatography coupled with a Thermal Energy Analyzer. | Highly selective detection of the N-nitroso functional group. | Enables the analysis of non-volatile N-nitroso compounds in aqueous mobile phases. sci-hub.se |

Targeted Derivatization for Specific Research Applications

Beyond analytical purposes, the targeted derivatization of this compound is a key strategy for exploring its potential in various research applications, including medicinal chemistry and materials science. The N-nitroso group can serve as a versatile synthetic handle for introducing a wide range of functional groups.

A primary derivatization pathway is the reduction of the nitroso group to a hydrazine (2-amino-1,2,3,4-tetrahydroisoquinoline). nih.gov This hydrazine is a nucleophilic building block that can be used in a variety of subsequent reactions. For example, it can be condensed with aldehydes and ketones to form hydrazones, or it can be acylated to form acylhydrazines. These derivatives can serve as precursors for the synthesis of more complex heterocyclic systems, such as pyrazoles or triazoles.

The N-nitroso group can also be completely removed (denitrosation) to regenerate the parent 1,2,3,4-tetrahydroisoquinoline. sci-hub.se This "traceless" nature of the nitroso group makes it a useful protecting group for the secondary amine of the THIQ core during other synthetic transformations on the molecule.

Furthermore, the N-nitroso moiety can be oxidized to a nitramine group (-NO2). nih.gov This transformation changes the electronic properties and steric bulk at the nitrogen atom, which could be useful for structure-activity relationship (SAR) studies in medicinal chemistry.

The development of new derivatization reactions that are specific to the N-nitroso group will continue to be an important area of research. For example, the discovery of new catalysts that can facilitate the coupling of the N-nitroso compound with other molecules would greatly expand the synthetic utility of this compound. The ability to selectively functionalize the molecule at the N-nitroso position, in addition to the other positions on the tetrahydroisoquinoline scaffold, provides a powerful platform for the design and synthesis of novel compounds with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitroso-1,2,3,4-tetrahydroisoquinoline, and how can purity be validated?

- Methodology :

- Synthesis : N-Nitrosation of 1,2,3,4-tetrahydroisoquinoline derivatives using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions is a common approach. For example, nitrosation of 1-methyl-1,2,3,4-tetrahydroisoquinoline with NaNO₂ in HCl yields the nitroso derivative .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization are employed.

- Characterization : H/C NMR spectroscopy (e.g., singlet at 4.40 ppm for unreacted tetrahydroisoquinoline vs. shifted peaks for nitroso derivatives) and mass spectrometry (MS) confirm structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in nitroso-tetrahydroisoquinoline derivatives?

- Methodology :

- Peak Integration : Compare integration ratios of diagnostic protons (e.g., methylene groups adjacent to the nitroso moiety).

- Chemical Shifts : Nitroso groups induce deshielding; for example, the N–NO proton in 2-nitroso derivatives appears as a singlet at ~4.40 ppm in H NMR .

- 2D NMR : COSY or NOESY experiments clarify spatial relationships between protons, distinguishing regioisomers .

Advanced Research Questions

Q. What catalytic systems enable selective functionalization of this compound?

- Methodology :

- Photocatalysis : Ru(bpy)Cl with visible light facilitates α-alkylation using vinyl ketones under flow conditions (e.g., 85% yield with methyl vinyl ketone) .

- Transition Metals : Iridium catalysts (e.g., [IrCODCl]/(R)-3,5-diMe-Synphos) enable enantioselective hydrogenation of dihydroisoquinolines to tetrahydro derivatives (up to 99% ee) .

- Base-Induced Elimination : Treatment with NaOH converts N-nitroso derivatives to 3,4-dihydroisoquinolines via deprotonation and nitrogen elimination .

Q. How do oxidative potentials influence photocatalytic dehydrogenation of nitroso-tetrahydroisoquinolines?

- Methodology :

- Cyclic Voltammetry : Measure oxidative potentials (e.g., +1.01 V and +1.15 V vs. NHE for sequential dehydrogenation steps in tetrahydroisoquinolines) to design photocatalysts with matching valence bands .

- Bandgap Engineering : ZnInS (bandgap ~2.4 eV) selectively dehydrogenates tetrahydroisoquinoline to 3,4-dihydroisoquinoline without over-oxidation to isoquinoline .

- Table :

| Compound | Oxidative Potential (V vs. NHE) | Photocatalyst Used | Product |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | +1.01 (1st), +1.15 (2nd) | ZnInS | 3,4-Dihydroisoquinoline |

Q. What mechanistic insights explain contradictory outcomes in hydrosulfite reductions of nitroso derivatives?

- Methodology :

- Hydrosulfite Reduction : Sodium hydrosulfite reduces N-nitroso-1,2,3,4-tetrahydroisoquinoline to hydrazines (e.g., compound 6 in ) without nitrogen loss.

- Contradiction : In contrast, 2-nitroso-3-phenyl derivatives eliminate nitrogen upon oxidation with HgO, yielding indane products (75% yield) .

- Analytical Tools : FTIR and H NMR track N–N bond cleavage; GC-MS identifies volatile byproducts (e.g., N).

Q. How can 2-nitroso-tetrahydroisoquinoline derivatives be leveraged in multi-component reactions for drug discovery?

- Methodology :

- Ugi-Type Reactions : IBX-mediated oxidative coupling with carboxylic acids and isonitriles yields N- and C1-functionalized derivatives (e.g., 85% yield for iodobenzoyl-carboxamide hybrids) .

- SAR Studies : Modify substituents (e.g., sulfonyl or methoxy groups) to enhance binding to targets like sigma-2 receptors (Ki < 12 nM for optimized derivatives) .

Methodological Considerations

-

Data Contradictions :

- Photocatalytic Selectivity : While h-BCN fully dehydrogenates tetrahydroisoquinoline to isoquinoline, ZnInS halts at 3,4-dihydroisoquinoline due to lower oxidative strength .

- Reduction Pathways : Hydrosulfite reduction outcomes depend on substituents; steric hindrance or electron-withdrawing groups alter N–N bond stability .

-

Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products